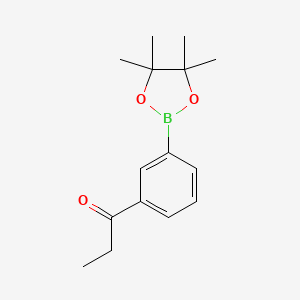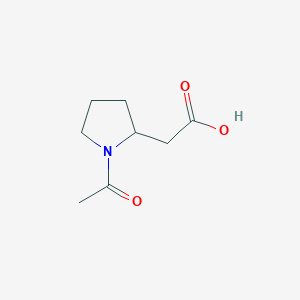
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is a chemical compound that features a lithium ion coordinated to a pyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate typically involves the reaction of 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the mixture is heated to facilitate the formation of the lithium salt of the pyridine derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce demethylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be employed in studies involving lithium’s biological effects, particularly in the context of neurological research.
Medicine: Research into potential therapeutic applications, such as mood stabilization and neuroprotection, is ongoing.
作用机制
The mechanism of action of Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves its interaction with molecular targets in biological systems. Lithium ions are known to affect various signaling pathways, including those involving neurotransmitters and second messengers. The pyridine derivative component may also interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s overall effects .
相似化合物的比较
Similar Compounds
Lithium acetate: A simpler lithium salt with applications in organic synthesis and as a precursor for other lithium compounds.
Lithium pyridine-2-carboxylate: Another lithium salt of a pyridine derivative, used in similar contexts but with different structural properties.
Lithium 2,4-dimethylpyridine-3-carboxylate:
Uniqueness
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is unique due to the presence of both methoxy and dimethyl groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness may confer specific advantages in certain applications, such as enhanced stability or selectivity in biological systems .
属性
分子式 |
C10H12LiNO3 |
|---|---|
分子量 |
201.2 g/mol |
IUPAC 名称 |
lithium;2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H13NO3.Li/c1-6-5-11-8(4-9(12)13)7(2)10(6)14-3;/h5H,4H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
OQXDCFUUSCLPQU-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1=CN=C(C(=C1OC)C)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13513100.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13513123.png)







![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13513169.png)


